molecular formula C7H14N2O B3059199 N-(2-Aminoethyl)cyclobutanecarboxamide CAS No. 953721-33-0

N-(2-Aminoethyl)cyclobutanecarboxamide

Cat. No.: B3059199
CAS No.: 953721-33-0
M. Wt: 142.2 g/mol
InChI Key: DYKSSQRWGWLBNV-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol It is characterized by the presence of a cyclobutane ring attached to a carboxamide group, which is further linked to an aminoethyl group

Scientific Research Applications

N-(2-Aminoethyl)cyclobutanecarboxamide has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can influence various biochemical processes, including enzyme activity and receptor binding.

Comparison with Similar Compounds

N-(2-Aminoethyl)cyclobutanecarboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclobutane ring, which provides a balance between ring strain and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-aminoethyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKSSQRWGWLBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588490
Record name N-(2-Aminoethyl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953721-33-0
Record name N-(2-Aminoethyl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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